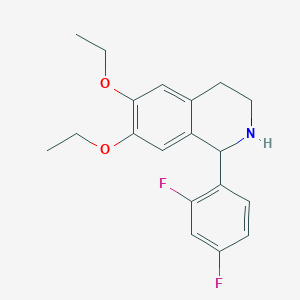![molecular formula C19H20N2O7 B15007030 3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B15007030.png)
3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxy-3-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Ethoxy-Methoxy Phenyl Intermediate
- Starting with a phenol derivative, ethylation and methylation reactions are carried out to introduce the ethoxy and methoxy groups, respectively.
- Reagents: Ethyl iodide, methyl iodide, and a base such as potassium carbonate.
- Conditions: Reflux in an appropriate solvent like acetone or dimethylformamide.
-
Nitration of the Phenyl Ring
- The nitration of the phenyl ring is achieved using a nitrating mixture (concentrated sulfuric acid and nitric acid).
- Conditions: Controlled temperature to avoid over-nitration.
-
Formation of the Formamido Group
- The introduction of the formamido group is typically done through a formylation reaction followed by amination.
- Reagents: Formic acid or formyl chloride, followed by an amine source.
-
Coupling with Propanoic Acid
- The final step involves coupling the intermediate with propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
- Conditions: Room temperature to mild heating in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up considerations to ensure safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction
- The nitro group can be reduced to an amino group.
- Common reagents: Hydrogen gas with a palladium catalyst, or iron powder with hydrochloric acid.
-
Substitution
- The aromatic rings can undergo electrophilic substitution reactions.
- Common reagents: Halogens (chlorine, bromine), sulfonation agents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Explored for its anti-inflammatory and analgesic properties.
Diagnostic Tools: Potential use in imaging and diagnostic assays.
Industry
Material Science: Used in the development of novel materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid
- 3-(4-Ethoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid
- 3-(4-Ethoxy-3-methoxyphenyl)-3-[(4-aminophenyl)formamido]propanoic acid
Uniqueness
- Functional Groups : The presence of both ethoxy and methoxy groups on the phenyl ring provides unique chemical properties.
- Reactivity : The combination of nitro and formamido groups allows for diverse chemical reactions.
- Applications : Its unique structure makes it suitable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C19H20N2O7 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
3-(4-ethoxy-3-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C19H20N2O7/c1-3-28-16-9-6-13(10-17(16)27-2)15(11-18(22)23)20-19(24)12-4-7-14(8-5-12)21(25)26/h4-10,15H,3,11H2,1-2H3,(H,20,24)(H,22,23) |
Clave InChI |
FUVYNXBTVVNTJC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B15006959.png)
![ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15006962.png)

![7-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006970.png)
![2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B15006974.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006976.png)
![Acetic acid, (3,6,11-trioxo-6,11-dihydro-3H-1-thia-2-azacyclopenta[a]anthracen-2-yl)-, methyl ester](/img/structure/B15006983.png)

![Ethyl 4-{4-(2-amino-2-oxoethyl)-3-[(3-fluorobenzoyl)amino]-5-oxo-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B15006997.png)

![N,N'-bis[2-(benzyloxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B15007015.png)
![N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide](/img/structure/B15007021.png)
![7-(Naphthalen-1-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15007029.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15007035.png)
